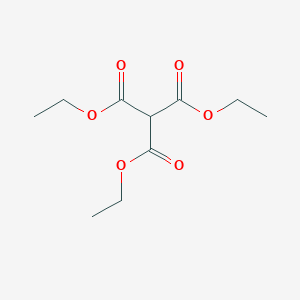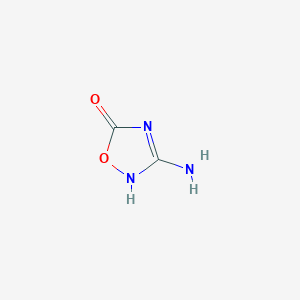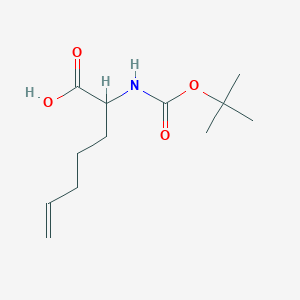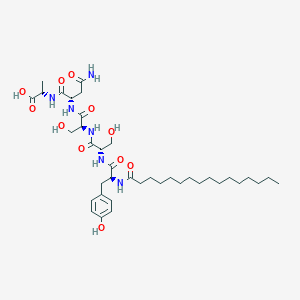
シュウ酸クロリド
概要
説明
Oxalyl chloride, also known as ethanedioic acid or oxalic acid dichloride, is an organochlorine compound with the chemical formula C2O2Cl2. It is a colorless, volatile, and highly reactive liquid that is soluble in many organic solvents and reacts with water to form hydrochloric acid and oxalic acid. Oxalyl chloride is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the production of pharmaceuticals. It is also used as a reagent for the preparation of oxalates, which are important intermediates in the synthesis of many organic compounds.
科学的研究の応用
アシルクロリドの合成
シュウ酸クロリドは、カルボン酸をアシルクロリドに変換するために広く使用されています。 この変換は、アシルクロリドがさらなる化学的修飾のための反応性中間体として役立つため、有機合成において非常に重要です .
スワーン酸化
有機化学では、スワーン酸化プロセスは、DMSOとシュウ酸クロリドの混合物を用いてアルコールを対応するアルデヒドおよびケトンに酸化します。 この反応は、その穏やかな条件と高い収率のために特に貴重です .
アレーンのホルミル化
シュウ酸クロリドは、芳香族化合物をホルミル化してアリールアルデヒドを生成するために使用されます。 これは、さまざまな芳香族アルデヒドの合成における重要なステップであるビルスマイヤー・ハック反応によって達成されます .
シュウ酸ジエステルの調製
シュウ酸クロリドは、アルコールと反応してシュウ酸ジエステルを形成します。 これらのジエステルは、医薬品や農薬など、幅広い有機化合物の合成における重要な中間体です .
カルボン酸の活性化
研究者は、タンパク質合成におけるペプチド結合形成など、その後の反応のためにカルボン酸を活性化するためにシュウ酸クロリドを使用します .
ハロゲン化反応
シュウ酸クロリドは、塩素源として、または有機分子にハロゲン原子を導入する試薬として作用する、塩素化およびハロゲン化反応に関与しています .
環状付加反応
これは、3成分[3+2]環状付加反応で使用されます。 これらの反応は、天然物や医薬品に共通する構造である5員環の合成の基礎です .
シクロペンテンノンの合成
シュウ酸クロリドは、香料や医薬品の製造において貴重な化合物であるシクロペンテンノンの合成に使用されます。 このプロセスには、有機スズ化合物との反応が含まれます .
作用機序
Target of Action
Oxalyl chloride is an organic compound that primarily targets alcohols and carboxylic acids in organic synthesis . It is used to convert these compounds into their corresponding aldehydes , ketones , and acyl chlorides .
Mode of Action
Oxalyl chloride interacts with its targets through a series of chemical reactions. When used in the Swern oxidation , it reacts with dimethyl sulfoxide (DMSO) to form an adduct, which then interacts with the target alcohol to form the corresponding aldehyde or ketone . In the synthesis of acyl chlorides, oxalyl chloride reacts with carboxylic acids to form the corresponding acyl chlorides .
Biochemical Pathways
The primary biochemical pathway involved in the action of oxalyl chloride is the Swern oxidation . This process involves the conversion of alcohols to aldehydes and ketones . Another significant pathway is the synthesis of acyl chlorides from carboxylic acids .
Pharmacokinetics
Its physical and chemical properties, such as its reactivity with water and its volatility, can impact its behavior in a chemical reaction environment .
Result of Action
The result of oxalyl chloride’s action is the transformation of alcohols into aldehydes or ketones, and carboxylic acids into acyl chlorides . These transformations are valuable in organic synthesis, enabling the creation of a wide range of organic compounds .
Action Environment
Oxalyl chloride is sensitive to its environment. It reacts violently with water, producing toxic gases: hydrogen chloride (HCl), carbon dioxide (CO2), and carbon monoxide (CO) . Therefore, it must be handled with care, and reactions involving oxalyl chloride should be conducted in a controlled, moisture-free environment .
Safety and Hazards
生化学分析
Biochemical Properties
Oxalyl chloride plays a significant role in biochemical reactions, particularly in the catabolism of oxalate . Oxalyl coenzyme A decarboxylase (OXC) is a key enzyme in this process . Oxalyl chloride interacts with this enzyme, facilitating the breakdown of oxalate .
Cellular Effects
The effects of oxalyl chloride on cells are primarily observed in the context of oxalate metabolism. Oxalate, which is linked to kidney stones and other health problems, is metabolized by microorganisms in the gut . Oxalyl chloride, through its interaction with OXC, plays a role in this metabolic process .
Molecular Mechanism
At the molecular level, oxalyl chloride exerts its effects through its interaction with OXC. This enzyme catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA, a critical step in the catabolism of oxalate .
Temporal Effects in Laboratory Settings
Its role in oxalate metabolism suggests that it may have long-term effects on cellular function, particularly in the context of oxalate-related disorders .
Dosage Effects in Animal Models
Given its role in oxalate metabolism, it is plausible that varying dosages could influence the rate of oxalate breakdown and thus impact conditions related to oxalate accumulation .
Metabolic Pathways
Oxalyl chloride is involved in the metabolic pathway of oxalate. It interacts with OXC, which catalyzes the decarboxylation of oxalyl-CoA, a key step in the catabolism of oxalate .
Transport and Distribution
Given its role in oxalate metabolism, it is likely that it is transported to sites where oxalate breakdown occurs .
Subcellular Localization
Given its role in oxalate metabolism, it is likely that it is localized to sites where oxalate breakdown occurs .
特性
IUPAC Name |
oxalyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2O2/c3-1(5)2(4)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLXHKWHWQRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058822 | |
| Record name | Ethanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless fuming liquid with a penetrating odor; [Merck Index] | |
| Record name | Ethanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxalyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
150.0 [mmHg] | |
| Record name | Oxalyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
79-37-8 | |
| Record name | Oxalyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXALYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4Y96317DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of oxalyl chloride?
A: Oxalyl chloride has the molecular formula C2Cl2O2 and a molecular weight of 126.92 g/mol. []
Q2: What are the spectroscopic characteristics of oxalyl chloride?
A: Spectroscopic studies, including infrared (IR), Raman, and ultraviolet (UV) spectroscopy, have been instrumental in characterizing oxalyl chloride. [, , ]
- IR Spectroscopy: Reveals characteristic absorption bands for the C=O and C-Cl stretching vibrations, providing insights into its functional groups and bonding characteristics. []
- Raman Spectroscopy: Complements IR data by providing information on vibrational modes and structural features. Temperature-dependent Raman studies have been used to investigate rotational isomerism in oxalyl chloride. []
- UV Spectroscopy: Provides information about electronic transitions within the molecule, and has been used in conjunction with IR and Raman data to study complex formation between oxalyl chloride and benzene. []
Q3: Does oxalyl chloride exhibit rotational isomerism?
A: Yes, oxalyl chloride exists in both trans and gauche conformations, primarily influenced by steric repulsion between the chlorine atoms. [, ] The trans conformer, with a Cl-C-C-Cl dihedral angle of 180°, is generally more stable. While the existence of a distinct gauche conformer (with a dihedral angle around 80°) has been debated, computational studies suggest an extremely flat potential energy surface for rotation around the C-C bond, indicating a low energy barrier between conformers. [, ]
Q4: What is the primary mode of reactivity of oxalyl chloride?
A: Oxalyl chloride is a highly reactive electrophilic reagent primarily due to the presence of two electrophilic carbonyl groups (C=O). [, , , , , , , ]
Q5: What are some common applications of oxalyl chloride in organic synthesis?
A5: Oxalyl chloride is a versatile reagent in organic synthesis, frequently employed in the following transformations:
- Preparation of Carboxylic Acid Chlorides: It readily converts carboxylic acids to their corresponding acid chlorides, which are more reactive derivatives used in various synthetic transformations. [, ]
- Synthesis of Acyl Derivatives: Facilitates the formation of esters, amides, and other acyl derivatives, expanding its utility in building complex molecules. [, ]
- Formation of Heterocycles: Participates in cyclization reactions leading to the formation of heterocyclic compounds, including those with medicinal significance. [, , ]
- Dehydrative Reactions: Oxalyl chloride, particularly in conjunction with dimethylformamide (DMF), acts as a dehydrating agent in specific reactions. []
Q6: How is oxalyl chloride used in the synthesis of citicoline sodium?
A: Oxalyl chloride serves as a key reagent in a specific synthetic route for citicoline sodium, utilizing choline chloride calcium phosphate (P-choline) as a starting material. [, ]
Q7: How does oxalyl chloride function in the Swern oxidation?
A: In the Swern oxidation, a mild and widely used method for converting alcohols to aldehydes or ketones, oxalyl chloride acts as an activating agent for dimethyl sulfoxide (DMSO). []
Q8: Can oxalyl chloride be used for chlorolactonization reactions?
A: Yes, oxalyl chloride, in conjunction with diphenyl sulfoxide, can be used to achieve chlorolactonization of alkenoic acids. [] This method offers a route to synthesize chlorolactones, which are valuable building blocks in organic synthesis.
Q9: Are there any computational studies on the reactivity of oxalyl chloride?
A: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanism of oxalyl chloride dissociation, providing insights into bond breaking and the formation of reactive intermediates like the COCl radical. []
Q10: What are the primary safety concerns associated with oxalyl chloride?
A10: Oxalyl chloride demands careful handling due to its hazardous nature:
- Corrosivity: It is highly corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes. [, , ]
- Toxicity: Oxalyl chloride is toxic by inhalation and ingestion, and can lead to respiratory irritation and pulmonary edema. [, , ]
- Moisture Sensitivity: It reacts vigorously with water, producing corrosive hydrochloric acid (HCl) and carbon monoxide (CO) gases. [, ]
Q11: What precautions should be taken when handling oxalyl chloride?
A11: To ensure safety during handling:
- Personal Protective Equipment: Always wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. [, ]
- Ventilation: Work in a well-ventilated area or a fume hood to minimize exposure to vapors. [, ]
- Moisture Exclusion: Handle oxalyl chloride under anhydrous conditions using dry glassware and inert atmosphere techniques. []
- Waste Disposal: Dispose of oxalyl chloride and waste products according to local regulations. [, ]
Q12: Are there any analytical methods for determining the presence of oxalyl chloride?
A: Yes, gas chromatography (GC) methods have been developed for the determination of oxalyl chloride, particularly in pharmaceutical preparations. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)






